Introduction: Defining a Versatile Synthetic Building Block
Introduction: Defining a Versatile Synthetic Building Block
An In-Depth Technical Guide to 2-Bromo-1-(3-chlorophenyl)ethanone (CAS: 41011-01-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
2-Bromo-1-(3-chlorophenyl)ethanone, also known by synonyms such as 3-Chlorophenacyl bromide and α-Bromo-3-chloroacetophenone, is a halogenated aryl ketone that serves as a pivotal intermediate in modern organic synthesis.[1][2] Belonging to the class of α-haloketones, its structure is characterized by a bifunctional reactivity profile stemming from two distinct electrophilic centers: the α-carbon bearing the bromine atom and the carbonyl carbon.[3] This dual reactivity makes it an exceptionally valuable precursor for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds that form the core of numerous pharmaceutical and agrochemical agents.[1][4]
This guide provides a comprehensive technical overview, from synthesis and reactivity to applications and safe handling, grounded in established protocols and mechanistic principles.
Physicochemical and Structural Properties
The fundamental properties of 2-Bromo-1-(3-chlorophenyl)ethanone are summarized below. This data is critical for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 41011-01-2 | [2][5][6] |
| Molecular Formula | C₈H₆BrClO | [1][5][6][7] |
| Molecular Weight | 233.49 g/mol | [1][5][6][7] |
| IUPAC Name | 2-bromo-1-(3-chlorophenyl)ethanone | [1][2] |
| Appearance | Solid, Needles | [2][6] |
| Melting Point | 39-43 °C | [6][7] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [6][8] |
| SMILES | C1=CC(=CC(=C1)Cl)C(=O)CBr | [1][6] |
| InChI Key | KJVRURZDIOVSSQ-UHFFFAOYSA-N | [1][6] |
Part 1: Synthesis and Purification
The most direct and widely adopted method for synthesizing 2-Bromo-1-(3-chlorophenyl)ethanone is the selective α-bromination of its precursor, 3-chloroacetophenone.[1] The causality behind this reaction's success lies in the activation of the α-position by the electron-withdrawing carbonyl group, which facilitates the formation of an enol or enolate intermediate that is highly susceptible to electrophilic attack by bromine.
Mechanism: Acid-Catalyzed α-Bromination
The reaction typically proceeds under acidic conditions. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and promoting keto-enol tautomerization. The resulting enol is the key reactive intermediate. Its electron-rich double bond readily attacks molecular bromine (an electrophile), leading to the formation of the α-brominated ketone and regeneration of the acid catalyst.
Caption: Mechanism of acid-catalyzed α-bromination.
Field-Proven Experimental Protocol
This protocol describes the synthesis of 2-bromo-3'-chloroacetophenone from 3-chloroacetophenone using molecular bromine in methanol.[9] This method avoids harsher solvents and provides a high yield of the target compound.
Materials:
-
3-chloroacetophenone (1 mol, 154.6 g)
-
Anhydrous Methanol (310 mL)
-
Bromine (0.99 mol, 158.2 g)
-
Heptane
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Charge a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer with 3-chloroacetophenone and anhydrous methanol. Maintain a nitrogen atmosphere.
-
Bromine Addition: While stirring continuously, slowly add bromine dropwise. The key to selectivity and avoiding side reactions is rigorous temperature control; maintain the internal temperature between 30°C and 45°C. The addition should be completed over approximately 1 hour.[9]
-
Reaction Completion: After completing the addition, continue stirring at the same temperature for an additional 10 minutes to ensure the reaction goes to completion.
-
Precipitation: Add 160 g of water to the reaction mixture. Cool the solution to -10°C to induce crystallization of the product.
-
Isolation: Collect the crude product by filtration.
-
Purification: Dissolve the crude solid in heptane (approx. 750 g). Wash the organic solution twice with water (200 g each). Dry the organic phase with anhydrous magnesium sulfate, filter off the desiccant, and concentrate the filtrate under reduced pressure to yield the purified product.[9]
Self-Validation: The success of this protocol is validated by the high yield (reported as 91.0%) and purity of the final product.[9] Monitoring by Thin Layer Chromatography (TLC) during the reaction can confirm the consumption of the starting material.
Part 2: Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-1-(3-chlorophenyl)ethanone stems from its nature as an α-haloketone, a class of compounds renowned for their versatility.[3] The presence of the carbonyl group significantly activates the adjacent carbon-bromine bond towards nucleophilic attack, making it a potent alkylating agent.
The Duality of Electrophilic Sites
A nucleophile can potentially attack two primary sites on the molecule:
-
α-Carbon (SN2 Reaction): The inductive effect of the carbonyl group polarizes the C-Br bond, making the α-carbon highly electron-deficient and susceptible to nucleophilic substitution. This pathway is significantly faster than for analogous alkyl halides.[10]
-
Carbonyl Carbon: Like any ketone, the carbonyl carbon is electrophilic and can be attacked by nucleophiles, although this is often a competing or subsequent reaction pathway.
Caption: Primary nucleophilic attack pathways.
Key Transformations and Applications
This reactivity profile enables a wide array of synthetic transformations, making it a cornerstone intermediate.
-
Heterocycle Synthesis: α-Haloketones are classic precursors for building heterocycles. For instance, reaction with thioamides or thioureas yields medicinally important thiazole rings.[4] Similarly, it can be used in the Hantzsch pyrrole synthesis.[4]
-
Preparation of 1,4-Diketones: It serves as a substrate for the one-step synthesis of symmetrical 1,4-diketones when treated with a Zn-I₂ system.[9][11]
-
Pharmaceutical and Agrochemical Intermediate: The compound is widely used as an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.[1][12]
-
Potential Therapeutic Agent: Research has pointed to 2-Bromo-1-(3-chlorophenyl)ethanone as a potential selective agonist for the Cannabinoid receptor type 2 (CB2).[1] Activation of the CB2 receptor is linked to immunomodulatory and anti-inflammatory responses, and this activity has been explored in the context of treating neuroinflammation associated with psychotic disorders like schizophrenia.[1]
Part 3: Analytical Characterization
Confirming the identity and purity of synthesized 2-Bromo-1-(3-chlorophenyl)ethanone is achieved through standard spectroscopic techniques.
| Analytical Method | Expected Observation | Rationale |
| Infrared (IR) Spectroscopy | Strong C=O stretch at ~1710 cm⁻¹ | Characteristic stretching vibration for an aryl ketone.[1] |
| ¹H NMR Spectroscopy | Aromatic protons: δ 7.2–8.4 ppmMethylene protons (-CH₂Br): singlet, ~δ 4.4 ppm | The aromatic region shows complex splitting due to the meta-substitution. The α-protons are deshielded by both the carbonyl and bromine. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for Br and Cl. | The presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) creates a unique and easily identifiable cluster of peaks. |
Part 4: Safety, Handling, and Disposal
As a reactive alkylating agent, 2-Bromo-1-(3-chlorophenyl)ethanone requires careful handling. It is classified as a hazardous substance.
GHS Hazard Classification
| Pictogram | GHS Code | Hazard Statement | Source(s) |
| GHS07 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][7][13] |
The substance is also a lachrymator, meaning it irritates the eyes and causes tearing.[2][7]
Protocol for Safe Handling and Emergency Response
Engineering Controls & Personal Protective Equipment (PPE):
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[13]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[6][13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Take off contaminated clothing immediately.[6][13]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask).[6]
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[7][13]
-
Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[7][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][13]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Storage and Disposal:
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[7] Store locked up.[13] Recommended storage is at 2-8°C.[6][8]
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[13]
References
-
phenacyl bromide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available from: [Link]
-
Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. (n.d.). Green Chemistry (RSC Publishing). Available from: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH. Available from: [Link]
-
synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. (2025, January 26). YouTube. Available from: [Link]
-
Alpha-halogenation of carbonyls | Organic Chemistry II Class Notes. (n.d.). Fiveable. Available from: [Link]
-
Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025, May 22). JoVE. Available from: [Link]
-
α-Halo ketone. (n.d.). Wikipedia. Available from: [Link]
-
2-Bromo-3'-chloroacetophenone. (n.d.). PubChem. Available from: [Link]
-
CAS No : 41011-01-2 | Product Name : 2-Bromo-1-(3-chlorophenyl)ethan-1-one. (n.d.). Pharmaffiliates. Available from: [Link]
-
1-(2-Bromo-3-chlorophenyl)ethanone. (n.d.). MySkinRecipes. Available from: [Link]
- Synthesis method of 2-chloro-3'-bromoacetophenone. (n.d.). Google Patents.
-
2-Bromo-1-(3-chlorophenyl)ethanone. (n.d.). SynZeal. Available from: [Link]
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (n.d.). ResearchGate. Available from: [Link]
-
A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones... (n.d.). Asian Journal of Organic & Medicinal Chemistry. Available from: [Link]
Sources
- 1. Buy 2-Bromo-1-(3-chlorophenyl)ethanone | 41011-01-2 [smolecule.com]
- 2. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. 2-溴-3′-氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 41011-01-2|2-Bromo-1-(3-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 9. 3-CHLOROPHENACYL BROMIDE | 41011-01-2 [chemicalbook.com]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. 1-(2-Bromo-3-chlorophenyl)ethanone [myskinrecipes.com]
- 13. echemi.com [echemi.com]
